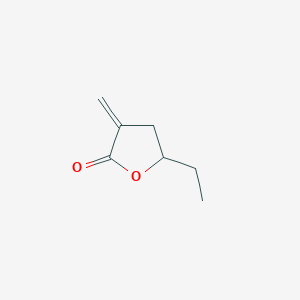

5-Ethyl-3-methylene-dihydro-furan-2-one

Description

5-Ethyl-3-methylene-dihydro-furan-2-one is a γ-lactone derivative characterized by a five-membered furanone ring with an ethyl group at the 5-position and a methylene substituent at the 3-position.

Propriétés

IUPAC Name |

5-ethyl-3-methylideneoxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-6-4-5(2)7(8)9-6/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWWAVREXBDOSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=C)C(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-methylene-dihydro-furan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with formaldehyde in the presence of a base can yield the desired furanone.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

5-Ethyl-3-methylene-dihydro-furan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the furanone to its corresponding alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

5-Ethyl-3-methylene-dihydro-furan-2-one is an organic compound with the molecular formula and belongs to the class of furanones, which are heterocyclic compounds containing a furan ring. It has several applications in scientific research.

Scientific Research Applications

This compound serves various purposes across scientific disciplines:

- Chemistry It is used as a building block in organic synthesis and as a precursor for creating more complex molecules.

- Biology The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

- Medicine There is ongoing research exploring its potential therapeutic applications.

- Industry It is used in the production of various chemicals and materials.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate () and chromium trioxide (.

- Reduction Reduction reactions can convert the furanone to its corresponding alcohols or other reduced forms. Reducing agents such as sodium borohydride () or lithium aluminum hydride () are often used.

- Substitution The compound can undergo substitution reactions where functional groups are replaced by other groups. Various nucleophiles and electrophiles can be used depending on the desired substitution.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mécanisme D'action

The mechanism of action of 5-Ethyl-3-methylene-dihydro-furan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparaison Avec Des Composés Similaires

Key Findings :

Key Findings :

- Chain Length vs. Bioactivity : Longer chains (e.g., heptyl) enhance lipophilicity, improving membrane penetration in pests but increasing environmental persistence. Shorter chains (e.g., ethyl) may reduce bioaccumulation risks .

- Methylene Group Reactivity : The 3-methylene group in the target compound enables ring-opening reactions, a feature absent in saturated analogs, making it useful for derivatization in synthetic chemistry .

Research Implications and Limitations

- Synthetic Challenges : Bulky substituents (e.g., isopropenyl) complicate synthesis, as seen in lower yields for compound 11 .

- Environmental Considerations: Ethyl-substituted furanones may offer greener alternatives to long-chain derivatives in pesticides due to faster degradation .

Data Gaps : Direct spectral or thermodynamic data for 5-Ethyl-3-methylene-dihydro-furan-2-one are unavailable in the provided evidence, necessitating extrapolation from analogs.

Activité Biologique

5-Ethyl-3-methylene-dihydro-furan-2-one, a cyclic compound belonging to the furanone family, has garnered attention for its diverse biological activities. This article delves into its properties, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C7H10O2

- Molar Mass : Approximately 126.15 g/mol

- Structural Characteristics : The compound features a unique structure with ethyl and methylene groups that contribute to its biological reactivity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antioxidant Properties : The compound has been shown to possess antioxidant capabilities, which are crucial for food preservation and flavor enhancement. Its ability to scavenge free radicals may help mitigate oxidative stress in biological systems.

- Pro-Oxidant Effects : Interestingly, under certain conditions, it can act as a pro-oxidant, leading to DNA damage. This duality necessitates careful evaluation when considering its use in formulations.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in medicinal applications.

- Anticancer Potential : There is emerging evidence supporting its anticancer properties. For instance, studies have indicated that furanones can induce apoptosis in various cancer cell lines, although specific data on this compound's efficacy is still limited.

The biological activity of this compound is believed to involve interactions with specific molecular targets:

- Reactive Oxygen Species (ROS) : The compound's interaction with ROS may enhance its antioxidant effects while also posing risks for oxidative damage under certain conditions.

- Enzyme Inhibition : It may modulate the activity of enzymes involved in oxidative stress pathways, potentially influencing cellular responses to oxidative damage.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | C6H8O3 | Known for its sweet aroma; widely used in flavoring. |

| 4-Hydroxy-5-methyl-3(2H)-furanone | C6H8O3 | Exhibits similar biological activity; derived from Maillard reaction. |

| 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone | C7H10O3 | A key aroma compound in soy sauce; important in food chemistry. |

This compound is distinguished by its specific structure that allows for unique reactivity patterns and biological activities, which could be leveraged in both food and pharmaceutical industries.

Case Studies and Research Findings

Recent studies have explored the potential applications of this compound:

- Food Chemistry : Its use as a flavoring agent due to its aroma and antioxidant properties has been documented. The compound's ability to inhibit oxidative reactions makes it valuable in food preservation .

- Pharmaceutical Research : Investigations into its anticancer potential are ongoing, with preliminary findings suggesting it may induce apoptosis in cancer cell lines similar to other furanones .

- Toxicological Assessments : Understanding the pro-oxidant effects is crucial for evaluating safety profiles in potential therapeutic applications. Studies have highlighted the need for more comprehensive toxicological evaluations to ascertain safe usage levels .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Ethyl-3-methylene-dihydro-furan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis often involves cyclization or alkylation of precursor furanones. For example, Grignard reactions with allyl bromide under inert atmospheres (e.g., nitrogen) and controlled temperatures (0–25°C) are effective for introducing ethyl groups . Optimization may include adjusting molar ratios of reagents (e.g., 1:1 for dimethylaminomethylene fragment introduction) and using catalysts like DMF-DMA (dimethylformamide dimethylacetal) to enhance yields . Purification typically employs column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. How is structural characterization of this compound performed?

- Methodological Answer : Multimodal spectroscopy is critical:

- NMR : and NMR identify substituents (e.g., ethyl and methylene groups) and confirm ring saturation .

- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for related furanones in Acta Crystallographica reports .

- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular weight and fragmentation patterns .

Q. What computational methods predict the physical properties of this compound?

- Methodological Answer : Use group contribution methods like:

- Joback Method : Estimates boiling points and critical temperatures based on functional groups .

- Crippen Method : Predicts logP (lipophilicity) for solubility assessments .

- NIST Webbook : Validates experimental data (e.g., enthalpy of formation) against theoretical calculations .

Advanced Research Questions

Q. How do structural isomers of this compound affect analytical and biological outcomes?

- Methodological Answer : Isomers (e.g., 5H vs. 3H furanone tautomers) require separation via HPLC or GC-MS. EFSA studies note that isomer ratios (e.g., 2:1 mixtures) can alter flavoring efficacy and toxicity profiles . Nuclear Overhauser Effect (NOE) NMR experiments distinguish isomers by spatial proton interactions .

Q. What in vitro models evaluate the biological activity of this compound?

- Methodological Answer : EFSA guidelines recommend:

- Genotoxicity Assays : Ames test (bacterial reverse mutation) and micronucleus assays .

- Metabolic Stability : Liver microsome studies to assess cytochrome P450 interactions .

- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HepG2) to determine IC values .

Q. How do reaction thermochemistry and solvent effects influence the stability of this compound?

- Methodological Answer : Thermodynamic data (e.g., ΔH) from NIST or experimental calorimetry guide stability predictions . Polar aprotic solvents (e.g., THF) stabilize intermediates during synthesis, while protic solvents may accelerate hydrolysis . Kinetic studies (e.g., Arrhenius plots) quantify degradation rates under varying pH and temperatures .

Q. What strategies resolve contradictions in reported bioactivity data for furanone derivatives?

- Methodological Answer : Contradictions often arise from isomer ratios or assay variability. Solutions include:

- Standardized Protocols : Replicate EFSA’s in vitro genotoxicity testing conditions .

- Meta-Analysis : Compare datasets across studies using tools like Cochrane Review to identify confounding variables (e.g., solvent choice) .

- Isomer-Specific Activity Profiling : Use chiral chromatography to isolate enantiomers for individual bioassays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.